2,4-Dibromothiazole-5-carboxamide
Description
Properties
Molecular Formula |
C4H2Br2N2OS |
|---|---|
Molecular Weight |
285.95 g/mol |
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)10-4(6)8-2/h(H2,7,9) |
InChI Key |
MHPNIDVISPFOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Thiazole Derivatives
The structural similarity of 2,4-Dibromothiazole-5-carboxamide to other brominated thiazoles is highlighted by substituent positions and functional groups. Key analogs include:
Key Insights :
Functional Group Variants
Carboxamide vs. Carbamate Derivatives
Thiazole carbamates (e.g., thiazol-5-ylmethyl carbamates) differ in functional group stability and bioactivity:
- Carboxamides : Greater metabolic stability and stronger hydrogen-bonding interactions, making them preferable for direct target engagement .
Carboxylic Acid Derivatives
2-Bromothiazole-5-carboxylic acid (similarity 0.83) exhibits pH-dependent solubility and ionizability, which may limit cell membrane permeability compared to the neutral carboxamide .
Heterocyclic Analogs
Thiadiazole Derivatives
Compounds like 2-Amino-6-(4-methylphenyl)-1,3,4-thiadiazole-5-carboxamide () replace the thiazole sulfur with an additional nitrogen atom.
Imidazole Derivatives
Imidazole-4(5)-carboxamide () features two nitrogen atoms in the ring, enhancing basicity and metal-coordination capabilities. This contrasts with the thiazole’s sulfur atom, which contributes to π-stacking interactions .
Q & A
Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?
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